(E)-N-benzyl-3-(10-chloroanthracen-9-yl)-2-cyanoprop-2-enamide
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Overview
Description
(E)-N-benzyl-3-(10-chloroanthracen-9-yl)-2-cyanoprop-2-enamide is a synthetic organic compound that belongs to the class of anthracene derivatives This compound is characterized by the presence of a benzyl group, a chloroanthracene moiety, and a cyanopropenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-3-(10-chloroanthracen-9-yl)-2-cyanoprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 10-chloroanthracene and benzylamine.
Formation of Intermediate: The 10-chloroanthracene undergoes a reaction with a suitable reagent to introduce a cyanopropenamide group.
Final Coupling: The intermediate product is then coupled with benzylamine under specific reaction conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-(10-chloroanthracen-9-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the anthracene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiproliferative agent against certain cancer cell lines.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Burkitt’s lymphoma.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-(10-chloroanthracen-9-yl)-2-cyanoprop-2-enamide involves its interaction with molecular targets within cells. The compound may exert its effects by:
Binding to DNA: Intercalating between DNA base pairs, thereby disrupting DNA replication and transcription.
Inhibiting Enzymes: Inhibiting specific enzymes involved in cell proliferation and survival.
Inducing Apoptosis: Triggering programmed cell death pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
10-chloroanthracene: A precursor in the synthesis of (E)-N-benzyl-3-(10-chloroanthracen-9-yl)-2-cyanoprop-2-enamide.
Anthracene Derivatives: Compounds with similar anthracene moieties but different functional groups.
Cyanopropenamide Derivatives: Compounds with similar cyanopropenamide groups but different aromatic moieties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and inhibit cancer cell proliferation sets it apart from other similar compounds.
Properties
IUPAC Name |
(E)-N-benzyl-3-(10-chloroanthracen-9-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O/c26-24-21-12-6-4-10-19(21)23(20-11-5-7-13-22(20)24)14-18(15-27)25(29)28-16-17-8-2-1-3-9-17/h1-14H,16H2,(H,28,29)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGPPCRLGLQTOH-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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